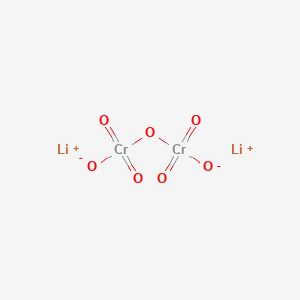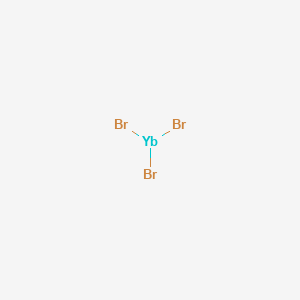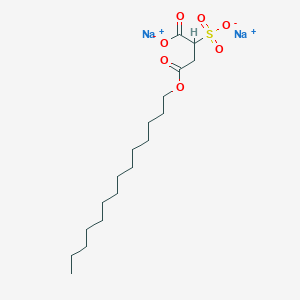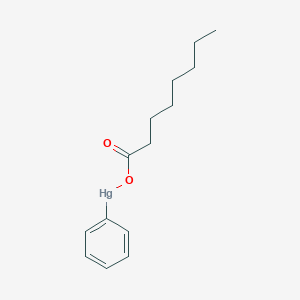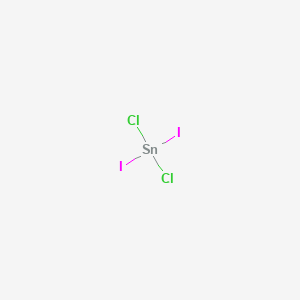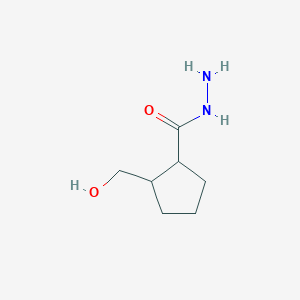
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide, also known as O-carbamoylcyclopentanone oxime, is a chemical compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has also been shown to possess antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus. Furthermore, this compound has been shown to possess antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide has been shown to possess a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viruses and bacteria. Additionally, this compound has been shown to possess anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a valuable tool for studying various diseases and their underlying mechanisms. Additionally, this compound is relatively easy to synthesize and can be produced in high yields with good purity.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have potential toxicity concerns, and further studies are needed to fully understand its safety profile.
Future Directions
There are a number of future directions for the study of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its biological effects and potential applications. Additionally, further studies are needed to fully understand the safety profile of this compound and its potential toxicity concerns. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections, and further studies are needed to explore these potential applications.
Synthesis Methods
The synthesis of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide can be achieved through the reaction of 2-cyclopentenone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with urea to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
properties
CAS RN |
14668-73-6 |
|---|---|
Product Name |
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide |
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-(hydroxymethyl)cyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)6-3-1-2-5(6)4-10/h5-6,10H,1-4,8H2,(H,9,11) |
InChI Key |
VAPPPUPPBGBKGI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)C(=O)NN)CO |
Canonical SMILES |
C1CC(C(C1)C(=O)NN)CO |
synonyms |
Cyclopentanecarboxylic acid, 2-(hydroxymethyl)-, hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



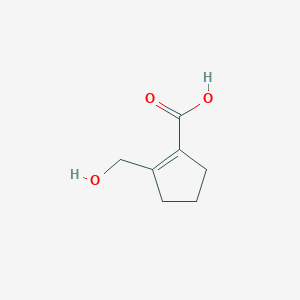
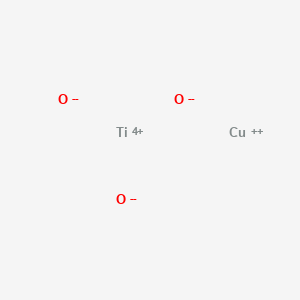
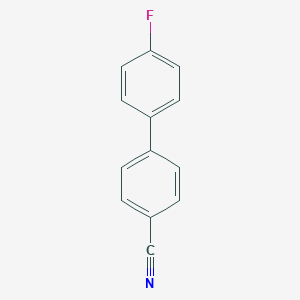
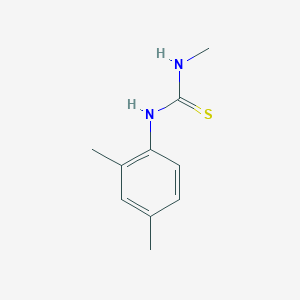
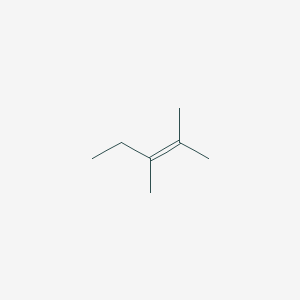
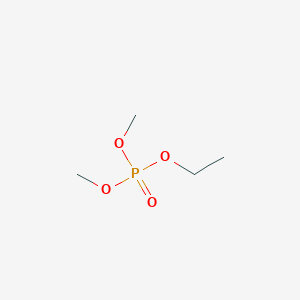

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
